molecular formula C22H26FN3O2 B1675150 Losmapimod CAS No. 585543-15-3

Losmapimod

货号 B1675150
CAS 编号: 585543-15-3
分子量: 383.5 g/mol
InChI 键: KKYABQBFGDZVNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Losmapimod is a novel p38α MAP kinase inhibitor . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is being investigated for its anti-inflammatory action and is currently in a Phase 3 clinical trial for the treatment of facioscapulohumeral muscular dystrophy (FSHD) .


Molecular Structure Analysis

Losmapimod has a molecular formula of C22H26FN3O2 . The molecular structure includes a benzene ring linked to a pyridine ring . More detailed structural analysis can be found on dedicated chemical databases .


Physical And Chemical Properties Analysis

Losmapimod has a molecular formula of C22H26FN3O2 and a molar mass of 383.467 g·mol−1 . It is stored as a powder at -20°C for 3 years .

科研应用

  1. 癫痫治疗:

    • (Li et al., 2019) 进行的一项研究表明,洛司那匹莫在大鼠模型中可以保护免受癫痫的影响。研究发现,它可以减少神经元丧失,改善记忆,减少癫痫发作频率,并通过降低MAPK磷酸化水平限制神经元凋亡。
  2. 慢性阻塞性肺疾病(COPD):

    • (Watz et al., 2014) 研究了洛司那匹莫对COPD患者运动耐受性的影响。然而,该研究发现在这一人群中运动耐受性或肺功能没有显著改善。
  3. 颜面肩臂肌肉萎缩症(FSHD):

    • 一项第1期临床试验 (Mellion et al., 2020) 探讨了洛司那匹莫在FSHD中的安全性、耐受性和靶点参与情况。该研究表明洛司那匹莫耐受良好,并在血浆和肌肉中实现了剂量依赖性的暴露。
  4. 心肌梗死:

    • (Newby et al., 2014)进行的一项研究中,洛司那匹莫在非ST段抬高型心肌梗死(NSTEMI)患者中进行了评估。研究得出结论,洛司那匹莫耐受良好,并可能改善急性冠状综合征后的预后。
  5. 动脉粥样硬化中的血管炎症:

    • (Elkhawad et al., 2012) 研究了洛司那匹莫对动脉粥样硬化患者血管炎症的影响。研究结果表明
    洛司那匹莫具有全身抗炎作用,表现为高度炎症区域血管炎症减少,以及内脏脂肪中炎症生物标志物和FDG摄取的降低。
  1. 腰骶神经根病:

    • 在一项关于腰骶神经根病慢性神经痛的研究中,(Ostenfeld et al., 2015) 发现洛司那匹莫在镇痛方面与安慰剂没有临床意义上的差异。然而,在与情绪、身体和社交功能相关的几个次要终点上观察到了改善。
  2. 类风湿关节炎:

    • (Lukey et al., 2012) 进行的一项研究调查了洛司那匹莫对类风湿关节炎患者全身炎症标志物的影响。洛司那匹莫的单剂量在血清白细胞介素-6中产生了统计学显著的减少,但对C-反应蛋白没有影响。
  3. 重度抑郁障碍(MDD):

    • 洛司那匹莫在重度抑郁障碍患者中的抗抑郁特性进行了评估。(Inamdar et al., 2014) 发现洛司那匹莫在其研究中对MDD没有显示出有效性。
  4. 急性冠状综合征:

    • 评估洛司那匹莫在急性心肌梗死中的LATITUDE-TIMI 60试验的设计和基本原理由(O’Donoghue et al., 2015)描述。该研究旨在确定短期p38 MAPK抑制剂洛司那匹莫在急性心肌梗死中的疗效和安全性。

未来方向

Losmapimod is currently in a Phase 3 clinical trial for the treatment of FSHD . The results from the Phase 2b trial demonstrated that losmapimod slowed disease progression and improved function in people with FSHD . Fulcrum Therapeutics plans to meet with health authorities, including the FDA, in the second half of 2021 to determine the regulatory path for losmapimod in FSHD .

性质

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYABQBFGDZVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974109
Record name Losmapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losmapimod

CAS RN

585543-15-3
Record name Losmapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585543-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Losmapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0585543153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losmapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Losmapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)-N-neopentylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOSMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DQF16BXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losmapimod
Reactant of Route 2
Reactant of Route 2
Losmapimod
Reactant of Route 3
Reactant of Route 3
Losmapimod
Reactant of Route 4
Reactant of Route 4
Losmapimod
Reactant of Route 5
Reactant of Route 5
Losmapimod
Reactant of Route 6
Reactant of Route 6
Losmapimod

Citations

For This Compound
1,420
Citations
H Watz, H Barnacle, BF Hartley… - The Lancet Respiratory …, 2014 - thelancet.com
… Losmapimod is a potent and selective inhibitor of p38 MAPK. We assessed the effect of losmapimod … in the losmapimod 7·5 mg and losmapimod 15 mg groups than in the placebo and …
Number of citations: 103 www.thelancet.com
LK Newby, MS Marber, C Melloni, L Sarov-Blat… - The Lancet, 2014 - thelancet.com
Background p38 MAPK inhibition has potential myocardial protective effects. We assessed losmapimod, a potent oral p38 MAPK inhibitor, in patients with non-ST-segment elevation …
Number of citations: 135 www.thelancet.com
ML O'Donoghue, R Glaser, MA Cavender, PE Aylward… - Jama, 2016 - jamanetwork.com
… magnetic resonance imaging, losmapimod improved left ventricular function … losmapimod may mitigate a number of complications that occur in patients with acute MI. The Losmapimod …
Number of citations: 205 jamanetwork.com
ML Mellion, L Ronco, CL Berends… - British Journal of …, 2021 - Wiley Online Library
… volunteers randomized to single oral doses of losmapimod (7.5 mg then 15 mg… losmapimod 7.5 mg (n = 6) or 15 mg (n = 6); and Part C: FSHD subjects received open‐label losmapimod …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
M Fisk, J Cheriyan, D Mohan, J Forman… - PLoS …, 2018 - journals.plos.org
… We screened 160 patients, of whom, 36 and 37 were randomised to losmapimod or placebo. The treatment effect of losmapimod compared to placebo was not significant, at -0·05 for …
Number of citations: 32 journals.plos.org
T Ostenfeld, A Krishen, RY Lai, J Bullman… - The Clinical journal …, 2015 - journals.lww.com
… to investigate the effects of oral losmapimod (7.5 mg bid for 28 d) on neuropathic pain in patients with LSR; the secondary objectives were to assess losmapimod effects on low back pain…
Number of citations: 37 journals.lww.com
K Kragholm, LK Newby, C Melloni - Drug design, development and …, 2015 - Taylor & Francis
… Losmapimod is a novel, oral p38 mitogen-activated protein kinase … losmapimod is thought to counteract these p38 MAPKs, and 2) to describe the efficacy and safety data for losmapimod …
Number of citations: 24 www.tandfonline.com
DS Gipson, MA Hladunewich, R Lafayette… - Kidney International …, 2020 - Elsevier
… coronary syndrome (ACS) (losmapimod 7.5 or 15 mg loading … disease (COPD; NCT01218126) (losmapimod 2.5, 7.5, or 15 … study was warranted because losmapimod is highly protein-…
Number of citations: 5 www.sciencedirect.com
J Marks-Konczalik, M Costa, J Robertson, E McKie… - Respiratory …, 2015 - Elsevier
… losmapimod relative to placebo (losmapimod 15 mg: 55% reduction; losmapimod 7.5 mg: 29%; losmapimod … There was also an improvement in lung function with 15 mg losmapimod …
Number of citations: 38 www.sciencedirect.com
AM Barbour, L Sarov‐Blat, G Cai… - British Journal of …, 2013 - Wiley Online Library
Aims The purpose of this study was to establish safety and tolerability of a single intravenous ( IV ) infusion of a p38 mitogen‐activated protein kinase inhibitor, losmapimod, to obtain …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。